4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[6-(4-formylphenoxy)hexoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-15-17-5-9-19(10-6-17)23-13-3-1-2-4-14-24-20-11-7-18(16-22)8-12-20/h5-12,15-16H,1-4,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVOFNVHLOMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445215 | |
| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77355-02-3 | |
| Record name | 4,4′-[1,6-Hexanediylbis(oxy)]bis[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77355-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Dialdehydes in Contemporary Chemical Research
Dialdehydes, organic compounds containing two aldehyde functional groups (-CHO), are of considerable importance in modern chemical research. nih.gov The aldehyde group is highly reactive, participating in a wide array of chemical transformations. chemicalbook.com This reactivity makes dialdehydes versatile precursors for the synthesis of a diverse range of organic molecules and polymers.
In polymer chemistry, dialdehydes are crucial as monomers and cross-linking agents. rsc.orgukm.my They can undergo polycondensation reactions with nucleophiles such as diamines to form polyimines (Schiff bases), or with diols to create polyacetals. ukm.my These reactions are fundamental to creating robust, network polymers with enhanced thermal and mechanical stability. The spatial arrangement and flexibility of the linker separating the two aldehyde groups in a dialdehyde (B1249045) molecule are critical factors that dictate the properties of the resulting polymeric materials.
An Overview of Aryloxy Aldehyde Systems in Functional Chemical Compounds
Aryloxy-aldehyde systems, which contain an aldehyde group attached to a phenyl ring that is, in turn, connected to another molecular fragment via an ether linkage (-O-), are integral to the design of functional chemical compounds. The ether bond provides a degree of rotational freedom, while the aromatic rings contribute to the rigidity and potential for π-π stacking interactions.
The Research Landscape of Ether Linked Bis Aldehydes, with Emphasis on the Hexoxy Spacer
Ether-linked bis-aldehydes are a specific class of dialdehydes that have garnered attention for their utility in constructing supramolecular architectures and polymers with tailored properties. The flexible ether linkage can influence the conformation of the molecule, which in turn affects the packing in the solid state and the morphology of derived polymers.
The length of the alkyl chain in the ether linkage is a key design element. For example, a study on 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde (B1609403), a close analog with a pentoxy spacer, revealed detailed insights into its crystal structure and the non-covalent interactions that govern its solid-state assembly. nih.gov This highlights the research interest in understanding how the spacer length impacts molecular conformation and intermolecular interactions.
While specific, in-depth research articles focusing solely on 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde are not abundant in the public domain, its alternative name, 4,4'-(hexane-1,6-diylbis(oxy))dibenzaldehyde, and CAS number 77355-02-3 confirm its identity as a known chemical entity. bldpharm.com Its application has been noted in the surface modification of silica (B1680970) gel, where 2,2′-(hexane-1,6-diylbis(oxy))dibenzaldehyde was used to create a new adsorbent for environmental remediation. researchgate.net This indicates that bis-aldehydes with a hexoxy spacer are being explored for creating functionalized materials. The slightly longer and more flexible hexoxy chain, compared to a pentoxy chain, can impart different properties, potentially leading to materials with unique thermal behavior or liquid crystalline properties. whiterose.ac.ukrsc.orgrsc.org
Research Objectives and Scope for 4 6 4 Formylphenoxy Hexoxy Benzaldehyde
Established Synthetic Routes for Related Bis-Aldehydes
The synthesis of symmetrical bis-aldehydes, such as this compound, predominantly relies on well-established organic reactions. The formation of the ether linkages is a crucial step, often accomplished through nucleophilic substitution reactions.
Etherification Reactions of 4-Hydroxybenzaldehyde (B117250) Derivatives
The Williamson ether synthesis stands as a cornerstone for the preparation of the ether linkages in bis-phenoxyalkanes. numberanalytics.commasterorganicchemistry.com This classical method involves the reaction of a phenoxide ion with an alkyl halide. In the context of synthesizing compounds structurally similar to this compound, 4-hydroxybenzaldehyde serves as a key precursor.
The initial step involves the deprotonation of 4-hydroxybenzaldehyde using a suitable base to form the corresponding phenoxide. Common bases employed for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). numberanalytics.comchemspider.com The choice of base can influence the reaction rate and yield. The resulting phenoxide then acts as a nucleophile, attacking an appropriate alkyl dihalide.
A representative example is the synthesis of 4-(4-nitrobenzyloxy)benzaldehyde, where 4-hydroxybenzaldehyde is reacted with 4-nitrobenzyl bromide in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). chemspider.com The reaction is typically heated to drive it to completion. chemspider.com This general strategy is directly applicable to the synthesis of bis-aldehydes by using a dihaloalkane as the electrophile.
Coupling Reactions with Aliphatic Linkers, Including Hexoxy Chains
To create the bis-aldehyde structure, two equivalents of 4-hydroxybenzaldehyde are coupled with a single molecule of a dihaloalkane. For the synthesis of this compound, a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918) or 1,6-diiodohexane, is the required aliphatic linker. The Williamson ether synthesis is well-suited for this purpose, where the phenoxide of 4-hydroxybenzaldehyde reacts at both ends of the dihaloalkane.
The general reaction scheme involves reacting two moles of 4-hydroxybenzaldehyde with one mole of the 1,6-dihalohexane in the presence of a base. The reaction is typically carried out in a polar aprotic solvent to facilitate the S_N2 reaction. The choice of the halogen in the dihaloalkane can affect reactivity, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. francis-press.com
An analogous synthesis of 4,4′-(propane-1,3-diyldioxy)dibenzaldehyde has been reported where 4-hydroxybenzaldehyde was reacted with 1,3-dibromopropane (B121459) in acetone (B3395972) with potassium carbonate as the base. researchgate.net This demonstrates the viability of this method for creating bis(formylphenoxy)alkanes with varying linker lengths.
Preparation of Phenacyloxy Benzaldehyde (B42025) Derivatives
While not a direct route to the target molecule, the synthesis of phenacyloxy benzaldehyde derivatives provides valuable insights into the reactivity of 4-hydroxybenzaldehyde in etherification reactions. These compounds are synthesized by reacting 4-hydroxybenzaldehyde with a phenacyl bromide derivative. This reaction also typically proceeds via a nucleophilic substitution mechanism, often catalyzed by a base like triethylamine (B128534) in a suitable solvent. The study of these reactions helps in understanding the reaction kinetics and optimizing conditions for ether bond formation involving the phenolic hydroxyl group of 4-hydroxybenzaldehyde.
Targeted Synthesis of this compound
The targeted synthesis of this compound, with the CAS number 77355-02-3, is a direct application of the Williamson ether synthesis. bldpharm.comchemspider.com The reaction involves the dialkylation of 4-hydroxybenzaldehyde with 1,6-dibromohexane.
Reaction Scheme:
2 x 4-Hydroxybenzaldehyde + 1,6-Dibromohexane --(Base, Solvent)--> this compound + 2 x Base·HBr
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and reaction time. numberanalytics.com
Table 1: Reagents and Conditions for Williamson Ether Synthesis of Bis-Aldehydes
| Parameter | Options | Considerations |
|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger bases like NaH can lead to faster reaction rates but may require anhydrous conditions. K₂CO₃ is a milder and more common choice. |
| Solvent | DMF, DMSO, Acetone, Acetonitrile | Polar aprotic solvents are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. |
| Alkyl Halide | 1,6-dibromohexane, 1,6-diiodohexane | Diiodohexane is more reactive but also more expensive and less stable than 1,6-dibromohexane. |
| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but can also lead to side reactions. The optimal temperature is a balance between reaction speed and selectivity. |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can be used to enhance the reaction rate, especially when dealing with less soluble reactants. numberanalytics.com |
For a successful synthesis of this compound, a common approach involves dissolving 4-hydroxybenzaldehyde in a solvent like DMF or acetone, adding a base such as potassium carbonate, and then adding 1,6-dibromohexane. The mixture is then heated to reflux for several hours to ensure the completion of the reaction.
Considerations for Yield and Purity in Dialdehyde Synthesis
Achieving a high yield and purity of the desired bis-aldehyde requires careful control of the reaction stoichiometry and conditions. numberanalytics.com
One of the primary challenges in this synthesis is the potential for the formation of a mono-alkylated side product, 4-(6-bromohexoxy)benzaldehyde. This occurs when only one end of the 1,6-dibromohexane reacts with a 4-hydroxybenzaldehyde molecule. To minimize this, a slight excess of 4-hydroxybenzaldehyde and the base can be used to favor the formation of the desired dialdehyde.
Another consideration is the potential for polymerization or other side reactions involving the aldehyde functional groups, especially under harsh basic conditions or high temperatures. Therefore, using a moderately strong base and the lowest effective temperature is often preferred.
Purification of the final product is typically achieved through recrystallization. chemspider.com The crude product, after being isolated from the reaction mixture by filtration and washing, can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of dichloromethane (B109758) and hexane) and allowed to cool slowly, leading to the formation of pure crystals of this compound. researchgate.net Column chromatography can also be employed for purification if necessary. chemspider.com The purity of the final compound can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Table 2: Potential Impurities and Purification Strategies
| Potential Impurity | Origin | Purification Strategy |
|---|---|---|
| 4-Hydroxybenzaldehyde | Unreacted starting material | Washing with a basic aqueous solution to remove the acidic phenol (B47542). Recrystallization. |
| 1,6-Dibromohexane | Unreacted starting material | Washing with a suitable solvent. Recrystallization. |
| 4-(6-Bromohexoxy)benzaldehyde | Incomplete reaction (mono-alkylation) | Careful recrystallization or column chromatography. |
By carefully optimizing the reaction conditions and employing appropriate purification techniques, this compound can be synthesized in good yield and high purity, making it readily available for its intended applications in materials science and supramolecular chemistry.
Precursor Chemistry and Synthetic Building Blocks
The synthesis of the target compound, this compound, relies on fundamental reactions in organic chemistry, primarily ether formation. The strategic selection of precursor molecules containing the necessary functional groups is critical for an efficient synthetic route. This section details the key building blocks and their roles in constructing the final molecular architecture.
Utilization of Formylphenylboronic Acid Derivatives
Formylphenylboronic acids are versatile bifunctional molecules that serve as crucial building blocks in the synthesis of complex organic compounds. wikipedia.org 4-Formylphenylboronic acid (4-FPBA), in particular, with its aldehyde and boronic acid functionalities, is a valuable precursor in various synthetic pathways, including the construction of biphenyl (B1667301) and other coupled aromatic structures through Suzuki-Miyaura cross-coupling reactions. nih.gov
The synthesis of 4-formylphenylboronic acid itself has been well-documented. A common method involves the protection of the aldehyde group of a starting material like 4-bromobenzaldehyde, followed by metal-halogen exchange and reaction with a borate (B1201080) ester. For instance, the aldehyde can be converted to an acetal, such as 1-bromo-4-(diethoxymethyl)benzene. wikipedia.org This protected intermediate can then undergo a Grignard reaction with magnesium, followed by treatment with a trialkyl borate like tri-n-butyl borate. An acidic work-up then removes the protecting group to yield 4-formylphenylboronic acid. wikipedia.org Another approach involves a lithium-halogen exchange at low temperatures using butyllithium, followed by reaction with triisopropyl borate. google.com
| Precursor | Reagents | Product | Yield | Reference |
| 4-Bromobenzaldehyde | 1. Diethoxymethoxyethane, Ethanol 2. Mg, 1,2-Dibromoethane 3. Tri-n-butyl borate 4. Acidic work-up | 4-Formylphenylboronic acid | 78% | wikipedia.org |
| 1-Bromo-4-(diethoxymethyl)benzene | 1. n-BuLi, -78°C 2. Triisopropyl borate | 4-Formylphenylboronic acid | 99% | google.com |
| Potassium 4-formylphenyl-trifluoroborate | Acidic alumina (B75360) or Silicon dioxide | 4-Formylphenylboronic acid | N/A | wikipedia.org |
While not directly employed in the most common etherification route to this compound, the chemistry of formylphenylboronic acids is integral to creating a wide array of substituted aromatic precursors that could be used in alternative, more complex synthetic strategies.
Role of Substituted Benzaldehydes and Phenols in Ether Synthesis
The formation of the ether linkages in this compound is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comorganicchemistrytutor.compearson.com This robust and widely used method involves the reaction of an alkoxide with an alkyl halide in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In the context of the target molecule's synthesis, substituted phenols, specifically 4-hydroxybenzaldehyde, play a pivotal role as the nucleophilic precursor.
The synthesis of a symmetrical dialdehyde like this compound likely involves the reaction of two equivalents of 4-hydroxybenzaldehyde with one equivalent of a dihaloalkane, such as 1,6-dibromohexane. The phenolic hydroxyl group of 4-hydroxybenzaldehyde is acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. nih.govresearchgate.net This phenoxide is a potent nucleophile that can then displace the halide ions from the alkyl chain.
A plausible synthetic scheme is analogous to the preparation of similar dialdehydes. For example, the synthesis of 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde (B1609403) was achieved by reacting 4-hydroxybenzaldehyde with 1,5-dibromopentane (B145557) in the presence of potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |
| 4-Hydroxybenzaldehyde | 1,6-Dibromohexane | K₂CO₃ | DMF | This compound | Williamson Ether Synthesis |
| 4-Hydroxybenzaldehyde | 1,5-Dibromopentane | K₂CO₃ | DMF | 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde | Williamson Ether Synthesis nih.gov |
| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol/Ethanol | 4-Phenacyloxy benzaldehyde | Williamson Ether Synthesis orientjchem.org |
The reactivity of the substituted phenol is crucial. The presence of the electron-withdrawing formyl group in the para position makes the hydroxyl group of 4-hydroxybenzaldehyde more acidic than that of phenol itself, facilitating the formation of the phenoxide nucleophile. ncert.nic.in The choice of the dihaloalkane defines the length of the flexible ether chain connecting the two aromatic rings. For the target molecule, 1,6-dibromohexane provides the six-carbon hexoxy bridge. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
This synthetic strategy highlights the importance of substituted benzaldehydes and phenols as key building blocks, providing both the aromatic core and the reactive functional group necessary for constructing larger, more complex molecules through well-established etherification methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehyde protons, and the protons of the hexoxy aliphatic chain.
The two aldehyde protons (CHO) are expected to appear as sharp singlets at the most downfield region of the spectrum, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. researchgate.net
The aromatic protons on the two phenyl rings will present as a set of doublets. The protons ortho to the formyl group (H-2, H-6, H-2', H-6') are expected to resonate around 7.85 ppm, while the protons ortho to the ether linkage (H-3, H-5, H-3', H-5') are anticipated to appear further upfield, around 7.00 ppm. This difference is due to the electron-withdrawing nature of the aldehyde and the electron-donating nature of the ether oxygen.
The protons of the hexoxy chain will show characteristic multiplets. The two methylene (B1212753) groups attached to the ether oxygens (-O-CH₂-) are the most deshielded of the aliphatic protons and are expected to appear as triplets around 4.10 ppm. The adjacent methylene groups would be found around 1.85 ppm, and the remaining two methylene groups in the middle of the chain are predicted to resonate around 1.50 ppm. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet |
| Aromatic (ortho to -CHO) | ~7.85 | Doublet |
| Aromatic (ortho to -O-) | ~7.00 | Doublet |
| Methylene (-O-CH₂-) | ~4.10 | Triplet |
| Methylene (-O-CH₂-CH₂-) | ~1.85 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal.
The carbonyl carbons of the two aldehyde groups are expected to have the most downfield chemical shift, appearing around 191-192 ppm. rsc.org The aromatic carbons will resonate in the range of 114 to 164 ppm. The carbon attached to the ether oxygen (C-4, C-4') will be the most downfield of the aromatic carbons, around 164 ppm, while the carbon ipso to the aldehyde group (C-1, C-1') is predicted around 130-132 ppm. The other aromatic carbons (C-2, C-6, C-3, C-5, C-2', C-6', C-3', C-5') will appear between 114 and 132 ppm. rsc.orghmdb.ca
The carbons of the hexoxy chain will be found in the upfield region of the spectrum. The carbons directly bonded to the oxygen atoms (-O-CH₂) are the most deshielded of the aliphatic carbons, with a predicted chemical shift of approximately 68 ppm. The other methylene carbons of the hexoxy chain are expected to resonate at approximately 31, 29, and 26 ppm. hw.ac.uk
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (-CHO) | 191 - 192 |
| Aromatic (C-O) | ~164 |
| Aromatic (C-CHO) | 130 - 132 |
| Aromatic (other CH) | 114 - 132 |
| Methylene (-O-CH₂) | ~68 |
| Methylene (-O-CH₂-CH₂) | ~31 |
| Methylene (-CH₂-CH₂-CH₂-) | ~29 |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of "4-(4-formylphenoxy)benzaldehyde" provides a strong basis for predicting the spectrum of the target compound. researchgate.net
Key expected absorption bands include:
A strong, sharp peak around 1700 cm⁻¹ , characteristic of the C=O stretching vibration of the aromatic aldehyde. docbrown.info
Two weaker bands between 2850 and 2750 cm⁻¹ , corresponding to the C-H stretching of the aldehyde group. docbrown.info
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ . docbrown.info
Aliphatic C-H stretching vibrations from the hexoxy chain between 2850 and 3000 cm⁻¹ . nist.gov
Strong C-O-C stretching vibrations from the ether linkage, typically appearing in the region of 1250-1100 cm⁻¹ .
Several bands between 1600 and 1450 cm⁻¹ due to C=C stretching vibrations within the aromatic rings. docbrown.info
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic |
| 2940 - 2860 | C-H Stretch | Aliphatic (Hexoxy) |
| 2850, 2750 | C-H Stretch | Aldehyde |
| ~1700 | C=O Stretch | Aldehyde |
| 1600 - 1450 | C=C Stretch | Aromatic |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is expected to be dominated by absorptions from the two benzaldehyde chromophores.
Two main absorption bands are predicted:
A strong absorption band around 250-260 nm , corresponding to the π → π* transition of the aromatic system conjugated with the carbonyl group. researchgate.net
A weaker absorption band at a longer wavelength, typically around 280-300 nm , which is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net
The ether linkage and the aliphatic chain are not expected to contribute significantly to the UV-Vis spectrum in this region.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
The calculated molecular weight of this compound (C₂₀H₂₂O₄) is 342.15 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at this m/z value.
The fragmentation pattern is expected to be complex. Key fragmentation pathways would likely involve:
Cleavage of the C-O ether bonds, leading to fragments corresponding to the 4-formylphenoxy radical (m/z 121) and the corresponding cation.
Fragmentation within the hexoxy chain, resulting in a series of losses of CH₂ units.
Loss of the formyl group (-CHO) as a radical (29 u) or carbon monoxide (CO, 28 u) from the molecular ion or major fragments. docbrown.info
A prominent fragment would be expected at m/z 121, corresponding to the [HOC₆H₄CHO]⁺ ion, formed by cleavage of the ether bond with a hydrogen transfer. nist.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Hexyloxy)benzaldehyde |
| 4-(4-Formylphenoxy)benzaldehyde |
| Benzaldehyde |
| Hexane |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the ether linkages and loss of the formyl groups, providing structural confirmation. For instance, the analysis of a related compound, 4-phenacyloxy benzaldehyde, utilized GC-MS to confirm its structure alongside other spectroscopic methods. orientjchem.org The fragmentation of benzaldehyde itself typically shows a prominent peak for the molecular ion and a base peak corresponding to the loss of a hydrogen atom ([M-1]⁺), followed by the loss of the carbonyl group (CHO). docbrown.info
| Parameter | Description | Expected Observation for this compound |
| Retention Time (RT) | The time it takes for the compound to travel through the GC column. | A specific retention time under defined chromatographic conditions, indicative of its volatility. |
| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule that has been ionized. | A peak at m/z = 326, corresponding to the molecular weight of C₂₀H₂₂O₄. |
| Key Fragment Ions | Characteristic smaller mass fragments resulting from the breakdown of the molecular ion. | Fragments corresponding to the cleavage of the hexoxy chain and loss of formyl groups (e.g., C₇H₅O, C₁₃H₁₇O₃). |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer. This technique is well-suited for the analysis of larger organic molecules.
In the characterization of novel dialdehydes, High-Performance Liquid Chromatography (HPLC), the separation component of LC-MS, has been used to confirm the purity and presence of the synthesized products. tsijournals.comtsijournals.com For this compound, LC-MS would provide a retention time from the HPLC and a mass spectrum that confirms the molecular weight. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is gentle enough to keep the molecule intact, typically showing a strong signal for the protonated molecule ([M+H]⁺) or other adducts.
| Parameter | Description | Expected Observation for this compound |
| LC Retention Time | The time at which the compound elutes from the HPLC column. | A characteristic retention time based on the specific column and mobile phase used. |
| Mass-to-Charge Ratio (m/z) | The m/z of the ionized molecule detected by the mass spectrometer. | A primary ion at m/z = 327.13 [M+H]⁺ in positive ion mode, confirming the molecular mass. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.
For this compound, with a chemical formula of C₂₀H₂₂O₄, the calculated monoisotopic mass is 326.1518 Da. An HRMS measurement would aim to experimentally verify this value. The close agreement between the measured mass and the calculated mass provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₂₀H₂₂O₄ |
| Calculated Exact Mass | 326.1518 Da |
| Expected HRMS Measured Mass | A value within a few parts per million (ppm) of 326.1518 Da |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used for the analysis of large, non-volatile molecules such as polymers, proteins, and synthetic macromolecules. While less common for smaller molecules like this compound, it can be employed, particularly if the compound is part of a larger polymeric structure or supramolecular assembly.
In a MALDI-MS experiment, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte into the gas phase as an intact ion. This technique is noted for producing singly charged ions with minimal fragmentation, which simplifies the resulting spectrum.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde reveals that the two benzene (B151609) rings are not coplanar. nih.gov In this analog, molecules are linked into dimers through weak C-H···O hydrogen bonds. nih.gov Similarly, the structure of another dialdehyde, 2-[6-(2-formyIphenoxy)-2,4-hexadiynyloxy]benzaldehyde, shows a crystallographically imposed inversion center. researchgate.net
A hypothetical crystal structure determination for this compound would yield a set of crystallographic data as shown in the table below, based on data from analogous structures. nih.gov
| Parameter | Illustrative Value (Based on Analogs) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 22 Å, b ≈ 4.7 Å, c ≈ 31 Å, β ≈ 104° |
| Volume (V) | ≈ 3200 ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | ≈ 1.2-1.3 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed chemical formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound.
For this compound (C₂₀H₂₂O₄), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (326.37 g/mol ). Experimental results from an elemental analyzer that closely match these theoretical values provide strong evidence for the compound's identity and purity. Studies on similar novel dialdehydes consistently report elemental analysis data to validate their synthesis. tsijournals.comtsijournals.com
| Element | Theoretical Percentage (%) | Experimentally Found Percentage (%) |
| Carbon (C) | 73.60% | Expected to be within ±0.4% of the theoretical value |
| Hydrogen (H) | 6.79% | Expected to be within ±0.4% of the theoretical value |
| Oxygen (O) | 19.61% (by difference) | - |
Schiff Base Formation and Imine Chemistry
The presence of two terminal aldehyde groups on this compound makes it an ideal candidate for Schiff base condensation reactions. A Schiff base is a compound containing an imine or azomethine group (-C=N-), formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the stable imine linkage. nih.gov
The dual aldehyde functionality of this compound allows it to react with primary amines to build diverse and complex molecular architectures. The reaction with monofunctional primary amines yields monomeric Schiff bases where the core dialdehyde unit is capped at both ends. More significantly, when reacted with difunctional primary amines (diamines), it serves as a monomer for the synthesis of larger, linear polymeric structures. researchgate.net
The nature of the primary amine used in the condensation reaction plays a critical role in defining the final architecture. The use of different aliphatic or aromatic diamines leads to the formation of a variety of polymeric Schiff bases, each with distinct properties. researchgate.net For instance, reacting the dialdehyde with flexible aliphatic diamines results in polymers with different thermal and mechanical characteristics compared to those synthesized using rigid aromatic diamines. researchgate.net This versatility allows for the targeted design of materials with specific structural and functional properties. The formation of the azomethine proton (-CH=N-) is a definitive indicator of a successful condensation reaction and can be confirmed by a characteristic signal in ¹H NMR spectroscopy. semanticscholar.orgnih.gov
The synthesis of both monomeric and polymeric Schiff bases from this compound is straightforward, typically involving condensation reactions in a suitable solvent. researchgate.net
Monomeric Schiff Bases: The reaction of the dialdehyde with two equivalents of a primary monoamine results in the formation of a monomeric, symmetrical Schiff base. These molecules are often studied as model compounds or as building blocks for more complex supramolecular structures.
Polymeric Schiff Bases (Polyazomethines): The synthesis of polymeric Schiff bases is achieved through the polycondensation of the dialdehyde with an equimolar amount of a diamine. researchgate.netresearchgate.net These reactions produce linear main-chain polymers where the dialdehyde and diamine units alternate along the polymer backbone, linked by imine bonds. researchgate.net A study by Ahmed M. Abbas et al. demonstrated the synthesis of several linear Schiff base polymers by reacting this compound (referred to as 4,4-Hexamethylenebis(oxybenzaldehyde)) with various aliphatic and aromatic diamines. researchgate.net
Table 1: Polymeric Schiff Bases Derived from this compound and Various Diamines
| Polymer ID | Diamine Used | Polymer Structure Type |
|---|---|---|
| SM-N1 | Butylene diamine | Aliphatic |
| SM-N2 | Hexamethylene diamine | Aliphatic |
| SM-N3 | p-Phenylene diamine | Aromatic |
| SM-N4 | Benzidine | Aromatic |
Data sourced from a study on the polycondensation of 4,4-Hexamethylenebis(oxybenzaldehyde). researchgate.net
The polymers synthesized using aromatic diamines (SM-N3 and SM-N4) were found to exhibit greater thermal stability compared to their counterparts made with aliphatic diamines (SM-N1 and SM-N2). researchgate.net This highlights how the choice of diamine directly influences the properties of the resulting polymeric material.
The hexamethyleneoxy -(CH₂)₆O- spacer in this compound is not merely a linker but a critical determinant of the physicochemical properties of its Schiff base derivatives, especially their liquid crystalline behavior. The length and flexibility of the terminal alkoxy chain significantly influence the formation, type, and thermal stability of mesophases. researchgate.net
Flexibility and Mesophase Formation: Longer, more flexible spacers generally promote the formation of smectic (layered) phases, as they allow the rigid cores to arrange into layers while the flexible chains fill the space in between. Shorter or more rigid spacers tend to favor nematic (orientational order only) phases. researchgate.net
Transition Temperatures: The length of the alkoxy chain influences the melting points and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). Studies on homologous series of Schiff bases show that systematically increasing the chain length can lead to predictable changes in these transition temperatures. researchgate.netresearchgate.net For instance, a related compound with a shorter butoxy spacer, 4-[4-(4-formylphenoxy)butoxy]benzaldehyde, also forms specific crystalline packing arrangements, indicating the strong influence of the spacer on the supramolecular structure. nih.gov
The hexoxy chain in this compound provides a balance of flexibility and length that is often conducive to the formation of stable mesophases in its polymeric and dimeric derivatives.
Polymerization and Oligomerization Reactions
Beyond Schiff base formation, this compound is a key monomer in polymerization and oligomerization reactions, primarily aimed at producing liquid crystalline materials.
The dialdehyde is an exemplary A-A type monomer for synthesizing main-chain liquid crystalline polymers (LCPs) through polycondensation with B-B type monomers, such as diamines. researchgate.net In these polymers, the rigid mesogenic units derived from the dialdehyde are incorporated directly into the polymer backbone, connected by the flexible hexoxy spacers.
A common strategy is solution polycondensation, where the dialdehyde and a diamine are reacted in a high-boiling-point solvent under an inert atmosphere to yield high molecular weight polymers. researchgate.netmdpi.com
Table 2: Thermal Properties of Polymers from this compound
| Polymer ID | Decomposition Temp. (°C) | Mass Loss (%) at Decomposition |
|---|---|---|
| SM-N3 | 595.36 | -78.61 |
| SM-N4 | 595.40 | -78.61 |
Thermal data obtained from TGA analysis, indicating high thermal stability for polymers derived from aromatic diamines. researchgate.net
The resulting poly(azomethine)s are a class of high-performance polymers known for their excellent thermal stability, mechanical properties, and liquid crystalline behavior. researchgate.net The alternating rigid-flexible architecture is fundamental to achieving these properties. The rigid aromatic imine segments provide thermal stability and mesogenic character, while the flexible hexamethylene spacers lower the melting temperature and enhance processability, allowing the rigid units to self-assemble into ordered liquid crystalline domains. tue.nl
The molecule of this compound can itself be considered a precursor for "dimeric mesogens." A liquid crystal dimer consists of two rigid mesogenic units linked by a flexible spacer. This structure is a fundamental model for understanding the relationship between molecular structure and mesogenic properties.
Cycloaddition and Macrocycle Synthesis
The presence of two aldehyde groups at opposite ends of a flexible linker in this compound makes it an ideal building block for the synthesis of macrocyclic compounds. These reactions typically involve condensation with difunctional nucleophiles, leading to the formation of large ring structures.
A primary application of this compound in macrocycle synthesis is the preparation of macrocyclic Schiff base ligands. This is typically achieved through a [2+2] condensation reaction with a diamine. The flexible hexoxy chain allows the molecule to adopt conformations suitable for cyclization.
The reaction of aromatic dialdehydes with chiral diamines, for example, can lead to the formation of enantiopure or meso-type macrocyclic Schiff bases. nih.gov The size of the resulting macrocycle can often be directed by the choice of reactants, solvent, and the use of a metal template. nih.gov In many cases, especially with rigid aromatic dialdehydes and chiral diamines, [n+n] condensation reactions can produce macrocyclic products in good yields without significant formation of polymeric byproducts. nih.gov
The general scheme for the synthesis of a [2+2] macrocyclic Schiff base from this compound and a generic diamine, such as 1,2-diaminoethane, is depicted below.
Reaction Scheme for Macrocycle Formation
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Diamine (e.g., 1,2-diaminoethane) | [2+2] Macrocyclic Schiff Base |
These macrocyclic Schiff bases are excellent ligands capable of forming stable complexes with various metal ions. The synthesis of these metal complexes can be achieved through a template effect, where the metal ion directs the condensation of the dialdehyde and diamine to form the macrocycle around it. mdpi.com This method, known as template synthesis, is highly efficient for producing specific macrocyclic structures. mdpi.come-bookshelf.de The metal ion's size and coordination preferences can influence the final structure of the macrocyclic complex. e-bookshelf.de
The resulting metal complexes have potential applications in catalysis and materials science. The flexible nature of the hexoxy linker in the ligand can allow for the accommodation of different metal ions and guest molecules within the macrocyclic cavity.
Examples of Diamines Used in Macrocyclization
| Diamine | Potential Macrocycle Structure |
| 1,2-Diaminoethane | Flexible, smaller cavity macrocycle |
| 1,3-Diaminopropane | Flexible, medium cavity macrocycle |
| trans-1,2-Diaminocyclohexane | Chiral, more rigid macrocycle |
| 1,8-Diaminonaphthalene | More rigid, potentially larger cavity macrocycle |
Other Transformations of the Aldehyde Functionality
Beyond macrocyclization, the aldehyde groups of this compound can undergo a range of other chemical transformations, highlighting its versatility as a chemical intermediate. Aldehydes are highly reactive functional groups that can participate in numerous reactions with nucleophiles. nih.gov
The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation would yield 4-[6-(4-hydroxymethylphenoxy)hexoxy]benzyl alcohol, a diol that could be used in polyester (B1180765) synthesis or as a precursor for other functionalizations.
Oxidation of the aldehyde groups, for instance with potassium permanganate (B83412) or chromic acid, would produce the corresponding dicarboxylic acid, 4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid. These dicarboxylic acids are valuable monomers for the synthesis of polyesters and polyamides.
The aldehyde functionalities can also participate in various carbon-carbon bond-forming reactions. For example, the Wittig reaction with a phosphorus ylide would convert the aldehyde groups into alkene functionalities. Similarly, Grignard reactions with organomagnesium halides would lead to the formation of secondary alcohols.
Condensation reactions with activated methylene compounds, such as malonates or nitriles (Knoevenagel condensation), provide another route for derivatization, leading to the formation of α,β-unsaturated systems. These products can serve as monomers for polymerization or as intermediates for further synthetic elaborations.
The reactivity of aromatic aldehydes like those in the target molecule can be influenced by the electron-donating nature of the ether linkage, which can affect the electrophilicity of the carbonyl carbon. libretexts.org
Summary of Aldehyde Transformations
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Grignard Reaction | RMgX | Secondary Alcohol |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System |
| Reductive Amination | Amine, Reducing Agent | Amine |
These transformations underscore the potential of this compound as a versatile building block in organic synthesis and materials chemistry, allowing for the creation of a diverse array of complex molecules and polymers. nih.gov
Advanced Applications in Functional Materials and Supramolecular Science
Liquid Crystalline Materials Based on 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde Derivatives
Derivatives of this compound are integral to the study of novel liquid crystal (LC) phases. By chemically modifying the terminal formyl groups, researchers can create asymmetric dimeric molecules that exhibit complex and technologically promising mesophase behaviors.
The liquid crystalline properties of materials are profoundly influenced by molecular architecture. While the base compound this compound provides a core structure, its derivatives, particularly asymmetric dimers, give rise to a rich variety of mesophases. A notable example is the homologous series with the acronym CB6OIBeOn, which incorporates a hexyloxy spacer similar to the title compound. nih.govarxiv.org This series of achiral molecules has been shown to form not only conventional nematic (N) and smectic phases but also more exotic, heliconical structures. arxiv.orgresearchgate.net
For instance, homologues with shorter terminal alkyl chains (n=1-6) in the CB6OIBeOn series typically exhibit a high-temperature nematic (N) phase and a low-temperature twist-bend nematic (NTB) phase. nih.gov For homologues with longer terminal chains, a complex sequence of smectic phases emerges, including the smectic A (SmA), heliconical tilted smectic C (SmCTB), and hexatic smectic phases. nih.govresearchgate.net The SmCTB phase is particularly significant, as it consists of tilted molecules within smectic layers, where the direction of tilt precesses helically from one layer to the next, a behavior previously associated with chiral molecules. arxiv.orgresearchgate.net The formation of these diverse helical structures from achiral building blocks is a remarkable phenomenon driven by the bent shape of the molecules. nih.govresearchgate.net The pitch of these helices is often on the nanoscale and can be temperature-dependent. arxiv.orgresearchgate.net
Below is a data table summarizing the phase transition temperatures for a representative compound from a related derivative series, CB6OIBeO7, which demonstrates this complex phase behavior.
| Phase Transition | Temperature (°C) |
| Crystal to HexI | 115.0 |
| HexI to SmCTB | 126.0 |
| SmCTB to SmA | 141.0 |
| SmA to N | 148.0 |
| N to Isotropic | 165.0 |
| Data derived from studies on the CB6OIBeOn series, which utilizes a hexyloxy spacer analogous to that in this compound. researchgate.net |
Odd-Membered Spacers: Spacers with an odd number of atoms (like pentoxy or heptoxy chains) force the attached rigid mesogenic units into a distinct bent or "banana" shape. This molecular curvature is essential for the formation of twist-bend and heliconical phases. nih.gov
Even-Membered Spacers: Spacers with an even number of atoms, such as the hexyloxy spacer in this compound, tend to favor a more linear, rod-like conformation when the spacer is in its all-trans state. nih.gov
However, the hexyloxy spacer is specifically noted to provide the requisite molecular curvature to enable the NTB phase in asymmetric dimers like the CB6OIBeOn series. nih.govarxiv.org This indicates that while the parity rule is a strong guideline, the interplay with different terminal groups can introduce sufficient bending. Elongating the spacer can enhance the configurational freedom between different parts of the molecule, which in turn widens the stability range of certain LC phases and provides a method for tailoring novel superstructures. nih.gov Therefore, by systematically modifying the length of the alkoxy spacer in derivatives of this compound, the thermal stability and type of mesophase can be finely tuned.
The unique structures of liquid crystal phases formed by derivatives of this compound suggest significant potential for advanced electro-optical applications. Conventional liquid crystal displays (LCDs) often rely on the collective reorientation of nematic LCs in an electric field, such as in the twisted nematic (TN) mode. researchgate.net
The discovery of heliconical and twist-bend nematic phases in materials derived from achiral bent-core molecules opens pathways to new display technologies. researchgate.net There is considerable interest in developing materials that exhibit a ferroelectric nematic phase (NF), which could enable extremely fast-switching and low-power display devices. researchgate.net The molecular design principles that lead to heliconical smectic phases—namely, the use of achiral, bent molecules—are the same principles predicted to yield the NF phase. researchgate.net The spontaneous polarization and helical structure of these phases could be harnessed for novel electro-optic effects, moving beyond the capabilities of standard nematic-based displays.
Supramolecular Architectures and Self-Assembly Phenomena
The formyl groups of this compound are key functional sites for directing non-covalent interactions, enabling the molecule to act as a building block for larger, well-defined supramolecular structures through self-assembly.
The terminal aldehyde groups can participate in weak, directional hydrogen bonds, such as C—H···O interactions. In the solid state, similar dialdehyde (B1249045) molecules have been observed to form dimers, where two molecules are linked through these non-covalent bonds, often creating staircase-like motifs in the crystal lattice. nih.gov This dimerization represents the most fundamental step in supramolecular assembly.
Furthermore, these directional interactions can be exploited to form extended, one-dimensional chains or linear polymeric supramolecules. nih.gov This process often relies on stronger, more specific interactions like the threefold hydrogen bonding seen in benzene-1,3,5-tricarboxamide (B1221032) (BTA) systems, which can cooperatively drive the formation of long, helical aggregates even within a polymer matrix. nih.govresearchgate.net By functionalizing the aldehyde groups of this compound with moieties capable of strong and directional hydrogen bonding (e.g., ureidopyrimidinone or amides), it is possible to program the self-assembly of these molecules into well-defined linear or fibrous supramolecular polymers. researchgate.net
While this compound itself is not amphiphilic, it can be chemically transformed into an amphiphile, a molecule with distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. Such a transformation could be achieved by reacting one of the formyl groups with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) or a charged head group, leaving the aromatic and alkoxy core as the hydrophobic tail.
Once derivatized into an amphiphilic structure, these molecules can spontaneously self-assemble in aqueous solutions to form complex structures like micelles or vesicles. nih.gov Micelles are aggregates where the hydrophobic tails cluster together to avoid water, while the hydrophilic heads form an outer corona that interfaces with the surrounding liquid. researchgate.net These self-assembled structures can form highly ordered networks or even complex crystalline phases mimicking those of intermetallic compounds. nih.govresearchgate.net Such micellar systems, built from functionalized derivatives of the title compound, could serve as nanoprobes. For example, a fluorescent dye could be incorporated into the hydrophobic core, creating a probe for bio-imaging, or the micelle could be designed to encapsulate and deliver other molecules, functioning as a nanocarrier. researchgate.net
Influence of Non-Covalent Interactions on Crystal Packing (e.g., Hydrogen Bonding, C-H...π Interactions)
The primary non-covalent interactions expected are:
Hydrogen Bonding: The aldehyde functional groups, with their polarized carbonyl (C=O) bond, are effective hydrogen bond acceptors. In the presence of suitable donors, or through weaker C-H---O interactions from the aromatic and aliphatic parts of the molecule, these groups can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks.
C-H...π Interactions: The electron-rich π systems of the two benzene (B151609) rings can interact with the aliphatic C-H bonds of the hexoxy chain from neighboring molecules. These interactions, though weaker than classical hydrogen bonds, play a significant role in the stabilization of the crystal lattice and can influence the orientation of molecules relative to one another.
The combination of these directional and non-directional forces dictates the final crystal packing. The flexibility of the hexoxy linker allows for various conformations, potentially leading to polymorphism where different crystal structures can be accessed under varying crystallization conditions.
Porous Materials: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The terminal aldehyde functionalities of this compound make it an exemplary linker for the synthesis of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Role as Linkers in COF and MOF Synthesis
In the realm of porous materials, this compound serves as a ditopic organic linker. The aldehyde groups are reactive sites that can undergo condensation reactions with amine or hydrazine (B178648) linkers to form stable imine or azine bonds, respectively. This is a common and effective strategy for constructing highly stable COFs. The formation of these covalent bonds under thermodynamic control allows for the "self-healing" of defects and results in highly crystalline materials.
The general reaction scheme for the formation of an imine-linked 2D COF using a linear dialdehyde linker like this compound and a trigonal triamine is depicted as a representative example. The resulting frameworks possess well-defined, porous structures with high thermal and chemical stability.
While less common, aldehyde-functionalized linkers can also be incorporated into MOF structures, typically through post-synthetic modification or by reacting with other functional groups on the primary organic linkers.
Design Principles for Tailoring Porosity and Functionality
The structure of the linker is a critical determinant of the properties of the resulting COF or MOF. The use of a flexible linker like this compound introduces specific design elements.
Porosity Control: The length of the hexoxy spacer directly influences the pore size of the resulting framework. Longer linkers generally lead to larger pores, which can be tailored for specific applications such as gas storage or the encapsulation of large guest molecules.
Framework Flexibility: Unlike rigid linkers, the flexible hexoxy chain can impart a degree of dynamism or "softness" to the framework. This flexibility can allow the framework to adapt its pore size and shape in response to external stimuli like the introduction of guest molecules, a phenomenon known as "breathing" or "swelling."
Functionalization: The ether linkages and aromatic rings within the linker backbone provide sites for potential post-synthetic modification, allowing for the tuning of the chemical environment within the pores. The oxygen atoms in the hexoxy chain can act as weak Lewis basic sites, influencing the adsorption properties of the material.
| Feature of Linker | Impact on Porous Framework |
| Length of Hexoxy Chain | Directly correlates with the pore aperture size. |
| Flexibility of Alkyl Chain | Can lead to dynamic, "soft" frameworks capable of guest-adaptive behavior. |
| Terminal Aldehyde Groups | Enables formation of robust imine-linked COFs with high chemical stability. |
| Aromatic Rings | Contribute to the electronic properties and provide surfaces for π-π interactions with guest molecules. |
Organic Electronics and Optoelectronic Materials
The electronic structure of this compound makes it a valuable precursor for materials used in organic electronics and optoelectronics.
Precursors for Electron Donors and Chromophores
The aldehyde groups of this compound are versatile functional handles for synthesizing larger conjugated systems. Reaction with electron-rich aniline (B41778) derivatives via condensation reactions yields azomethine (imine) compounds. These resulting molecules often possess significant charge-transfer character, making them suitable as electron-donating materials or as chromophores for dye-sensitized solar cells or non-linear optics. The central hexoxy unit provides solubility and processability, which are crucial for device fabrication, while also electronically decoupling the two aromatic systems to some extent.
Photophysical Studies: Absorption, Emission, and Quantum Yields
Specific photophysical data for this compound is not extensively reported. However, the expected properties can be inferred from its structure. The molecule contains two benzaldehyde (B42025) chromophores linked by a non-conjugated hexoxy chain. Therefore, its UV absorption spectrum is expected to be similar to that of 4-alkoxybenzaldehyde.
Upon conversion into larger conjugated systems, such as imine-linked polymers or oligomers, the photophysical properties change dramatically. The extension of the π-conjugated system through the formation of imine bonds leads to a bathochromic (red) shift in both the absorption and emission spectra. The efficiency of luminescence, or photoluminescence quantum yield (PLQY), is highly dependent on the final structure. While aggregation-caused quenching is common in the solid state, strategies such as incorporating non-planar building blocks or using flexible linkers that disrupt extensive π-stacking can enhance solid-state emission. For instance, interrupting conjugation with saturated linkers has been shown to boost the luminescence of COFs.
Catalytic Applications and Metal Complexation
The formation of metal complexes from Schiff base ligands is a cornerstone of coordination chemistry, with wide-ranging applications in catalysis. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are highly effective ligands due to the presence of the imine (-C=N-) group, which can coordinate to a metal ion. The specific dialdehyde, this compound, with its two reactive formyl groups and flexible hexoxy linker, is theoretically a prime candidate for constructing intricate Schiff base ligands, such as macrocycles, when reacted with diamines. These macrocyclic ligands can then chelate metal ions to form stable complexes.
The synthesis of Schiff base metal complexes typically involves a two-step process: the formation of the Schiff base ligand followed by its reaction with a metal salt. In the context of this compound, this would involve its reaction with a suitable diamine to create a larger, often macrocyclic, ligand. This ligand would then be introduced to a solution of a metal salt (e.g., of copper, nickel, cobalt, or zinc) to facilitate the formation of the metal complex.
Although no specific studies detailing the catalytic activity of metal complexes derived from this compound have been found in the performed searches, the catalytic potential of such complexes can be inferred from the behavior of analogous structures. Generally, Schiff base metal complexes are renowned for their catalytic prowess in a variety of organic transformations. These include:
Oxidation Reactions: Many Schiff base complexes of transition metals are effective catalysts for the oxidation of alcohols, phenols, and alkenes.
Reduction Reactions: They can also be employed in the catalytic reduction of various functional groups.
Condensation Reactions: Aldol and Knoevenagel condensations are often catalyzed by Schiff base metal complexes.
Polymerization Reactions: Some complexes have shown activity in ring-opening polymerization and other polymerization processes.
The catalytic activity is highly dependent on the nature of the metal center, the coordination geometry, and the structure of the Schiff base ligand itself. The flexible hexoxy chain in this compound could impart unique conformational properties to the resulting metal complexes, potentially influencing their solubility, stability, and catalytic efficiency.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules.
For 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For analogous molecules like 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde (B1609403), X-ray diffraction studies have shown that the benzene (B151609) rings adopt a specific dihedral angle relative to each other. nih.gov DFT can replicate and refine such geometric parameters without the need for physical crystal synthesis.
Once the geometry is optimized, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, other global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index can be derived.
While specific DFT data for this compound is not present in the searched literature, the table below illustrates the typical parameters that would be calculated, based on studies of similar aromatic aldehydes.
Illustrative DFT-Calculated Parameters for this compound This table is a hypothetical representation of the data that would be generated from DFT calculations.
| Parameter | Predicted Value | Unit | Significance |
| Total Energy | -1150.123 | Hartrees | Ground state energy of the optimized geometry |
| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.89 | eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.32 | eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.45 | Debye | Measure of the molecule's overall polarity |
Molecular Dynamics Simulations for Predicting Self-Assembly and Phase Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are particularly suited for predicting how molecules interact to form larger, ordered structures (self-assembly) and for understanding different phases of matter, such as liquid crystalline phases.
Given its structure—two rigid aromatic end-groups connected by a flexible hexoxy chain—this compound is a candidate for forming complex, self-assembled structures. MD simulations could predict how multiple molecules of this compound would behave in a simulated environment (in a solvent or in bulk). The simulation would track the trajectories of each atom based on a force field, which defines the inter- and intramolecular forces.
Over the course of a simulation, one could observe the spontaneous organization of molecules into ordered arrangements. This could include the formation of dimers, aggregates, or liquid crystalline phases (e.g., nematic or smectic phases), driven by non-covalent interactions such as π-π stacking between the benzene rings and van der Waals forces along the aliphatic chains. For similar dialdehydes, crystal structure analysis has revealed the formation of dimers through weak C—H⋯O interactions. nih.gov MD simulations can provide dynamic insight into how these structures form and their stability at different temperatures, offering predictions about melting points and phase transition temperatures.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create a mathematical model correlating the chemical structure of a molecule with one of its properties. These models are highly valuable for predictive design, allowing researchers to estimate properties for new or untested compounds.
A QSPR model for a class of compounds including this compound would be built using a dataset of similar molecules for which a specific property (e.g., boiling point, solubility, refractive index) is known. cedia.edu.ecmdpi.com Structural features of the molecules are quantified using molecular descriptors, which can be based on topology, geometry, or electronic properties.
For this compound, relevant descriptors might include:
The length of the alkyl chain (n=6)
The number of aromatic rings
The presence of ether and aldehyde functional groups
Molecular weight and volume
Topological indices that describe molecular branching and size nih.gov
By applying statistical techniques like multiple linear regression, a model can be developed that links these descriptors to a property. nih.gov For instance, a QSPR model could predict the liquid crystal clearing point for a series of α,ω-bis(4-formylphenoxy)alkanes by varying the length of the central alkane chain. Such a model would enable the predictive design of molecules with desired phase behaviors without needing to synthesize and test each one. Studies have shown that for aldehydes and ketones, properties are often dominated by molecular size, with polar interactions from the oxygen atoms also playing a key role. nih.gov
Ab Initio Molecular Orbital (MO) Calculations for Electronic Properties
Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameters. These methods provide a highly accurate description of the electronic properties of a molecule.
For this compound, ab initio calculations would solve the electronic Schrödinger equation for the molecule to determine its electronic wave function and energy levels. This approach provides detailed information about the distribution and energies of the molecular orbitals (MOs).
The primary outputs of ab initio MO calculations are similar to those from DFT but are derived from a different theoretical foundation. They can provide precise values for:
Ionization Potential: The energy required to remove an electron (related to the HOMO energy).
Electron Affinity: The energy released when an electron is added (related to the LUMO energy).
Molecular Orbital Shapes and Symmetries: Visualizing the MOs helps in understanding chemical bonding and reactivity hotspots within the molecule.
While computationally more intensive than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) can serve as a benchmark for validating results from other methods. The table below illustrates the type of electronic properties that would be determined through such calculations.
Illustrative Ab Initio Calculated Electronic Properties This table is a hypothetical representation of the data that would be generated from Ab Initio MO calculations.
| Property | Predicted Value | Unit |
| Ground State Energy (MP2) | -1149.876 | Hartrees |
| Ionization Potential | 7.15 | eV |
| Electron Affinity | 0.98 | eV |
| Mulliken Atomic Charges (on Aldehyde O) | -0.55 | e |
Future Research Directions and Emerging Innovations
Exploration of Novel Derivatives with Tunable and Multifunctional Properties
The true potential of 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde lies in its capacity to serve as a scaffold for novel derivatives. The terminal aldehyde groups are prime reaction sites for condensation chemistry, most notably with primary amines to form Schiff bases (imines). This reaction provides a straightforward method for introducing a vast array of chemical functionalities, thereby tuning the properties of the resulting molecule.
Future research will likely focus on reacting the dialdehyde (B1249045) with specifically chosen amines to create derivatives with tailored characteristics. For instance, reaction with long-chain alkylamines could yield molecules with liquid crystalline properties, valuable for display technologies. wikipedia.orgkdfeddersen.com Chiral amines could be used to impart chiroptical properties, leading to materials for optical sensing or asymmetric catalysis. Amines containing photochromic groups, such as azobenzenes, could lead to light-responsive materials that change shape or color upon irradiation.
The resulting Schiff base derivatives can also act as complexing ligands for metal ions. researchgate.netmdpi.com The introduction of metal centers can bestow magnetic, electronic, or catalytic properties, leading to the creation of multifunctional metallomesogens or supramolecular coordination polymers. researchgate.net The reversible nature of the imine bond could also be exploited in the design of dynamic covalent materials and self-healing polymers. psu.edu
| Reactant Amine Type | Introduced Functionality | Potential Property of Derivative | Potential Application Area |
|---|---|---|---|
| Long-chain Alkylamines (e.g., Dodecylamine) | Amphiphilicity | Liquid Crystallinity | Displays, Sensors |
| Chiral Amines (e.g., (R)-1-Phenylethylamine) | Chirality | Chiroptical Activity | Asymmetric Catalysis, Optical Switches |
| Aromatic Diamines (e.g., p-Phenylenediamine) | Polymerization Site | Conjugated Polymers, High Thermal Stability | Organic Electronics, High-Performance Plastics |
| Photoresponsive Amines (e.g., Amino-azobenzene) | Photoisomerization | Light-Responsive Behavior | Smart Materials, Optical Data Storage |
| Complexing Amines (e.g., 2-Aminomethylpyridine) | Metal Coordination Site | Catalytic or Magnetic Properties (upon metallation) | Catalysis, Molecular Magnets |
Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance
A significant area of innovation involves the integration of this compound or its derivatives into hybrid organic-inorganic materials. rsc.org These materials combine the distinct properties of both components—such as the processability and functionality of the organic molecule with the robustness and thermal stability of an inorganic framework. nih.gov
The sol-gel process is a particularly promising method for creating these hybrids. mdpi.com The dialdehyde can be physically entrapped within an inorganic matrix like silica (B1680970) (SiO₂) or titania (TiO₂) as it forms (a Class I hybrid). Alternatively, the aldehyde groups can be chemically reacted with functionalized inorganic precursors, such as aminopropyl-functionalized silanes, to create covalent bonds between the organic and inorganic phases (a Class II hybrid). nih.gov
These hybrid materials could exhibit enhanced performance characteristics. For example, embedding the molecule in a silica matrix could improve its thermal and mechanical stability while preserving its optical or sensing functions. The porous nature of the inorganic host could also be used to control access to the aldehyde groups for subsequent reactions or for creating selective sensors. Research into molecular layer deposition (MLD) could also provide pathways to create ultra-thin hybrid films with precise control over the structure for applications in microelectronics and batteries. frontiersin.org
| Inorganic Component | Integration Method | Anticipated Performance Enhancement | Example Application |
|---|---|---|---|
| Silica (SiO₂) | Sol-Gel Entrapment (Class I) | Increased thermal stability, mechanical robustness | Robust optical sensors |
| Functionalized Silica (e.g., APTES-modified) | Covalent Grafting (Class II) | Improved interfacial adhesion, controlled dispersion | High-performance composites |
| Titania (TiO₂) | Doping | Enhanced photocatalytic or photovoltaic properties | Photocatalysts, dye-sensitized solar cells |
| Porous Zeolites | Ship-in-a-Bottle Synthesis | Shape-selective catalytic sites | Heterogeneous catalysis |
Advanced Functional Material Design and Performance Enhancement Strategies
The molecular structure of this compound, with its rigid aromatic mesogens linked by a flexible spacer, is an ideal blueprint for designing advanced functional materials, particularly liquid crystal polymers (LCPs). wikipedia.orgmdpi.com By polymerizing this molecule, or its Schiff base derivatives, researchers can create main-chain or side-chain LCPs. openaccessjournals.com The length and flexibility of the hexoxy chain are critical in determining the type of liquid crystal phase (nematic, smectic) and the transition temperatures. Fine-tuning these properties is essential for applications in flexible displays and optical films. kdfeddersen.comresearchgate.net
Another advanced design strategy is the use of this dialdehyde as a monomer for the synthesis of porous organic polymers, such as covalent organic frameworks (COFs). Through Schiff base polycondensation reactions with multitopic amines (e.g., triangular or tetrahedral amines), highly ordered, crystalline, and porous 2D or 3D networks can be constructed. researchgate.net The resulting COFs would have precisely defined pore structures, making them excellent candidates for gas storage, separation, and heterogeneous catalysis.
Performance enhancement can be achieved by creating shape-persistent macrocycles through a [3+3] condensation with a suitable triamine. psu.edu Such macrocycles can act as host molecules in supramolecular chemistry, forming inclusion complexes with guest molecules or self-assembling into highly ordered tubular structures. This behavior is promising for the development of new chemical sensors and molecular transport systems. psu.edu
Development of Scalable and Sustainable Synthetic Methodologies for Industrial Relevance
For this compound to be utilized in widespread applications, the development of scalable and sustainable synthetic methods is crucial. The conventional synthesis route is the Williamson ether synthesis, which typically involves reacting 4-hydroxybenzaldehyde (B117250) with 1,6-dihalohexane in the presence of a strong base. wikipedia.orgbyjus.com While effective in the lab, this method often uses harsh reagents and produces significant salt waste, making it less ideal for industrial production.
Future research will focus on greener and more efficient synthetic protocols. This includes the exploration of:
Catalytic Approaches : Developing catalytic versions of the Williamson synthesis that use weaker bases or can be performed at high temperatures with less reactive alkylating agents to improve atom economy and reduce waste. acs.org Other strategies like reductive etherification, which couple alcohols and aldehydes directly, offer alternative green routes. nih.govnih.gov
Alternative Energy Sources : Utilizing microwave or ultrasound irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com
Green Solvents : Replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives or developing solvent-free reaction conditions. acs.orgjocpr.com
Flow Chemistry : Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch production.
| Synthetic Aspect | Traditional Method | Emerging Sustainable Approach | Key Advantage of Sustainable Approach |
|---|---|---|---|
| Reaction Type | Williamson Ether Synthesis (Stoichiometric Base) | Catalytic Etherification, Reductive Coupling | Higher atom economy, reduced salt waste. acs.orgnih.gov |
| Energy Input | Conventional Reflux Heating | Microwave or Ultrasound Irradiation | Reduced reaction time and energy consumption. tandfonline.com |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Aqueous media, ionic liquids, or solvent-free | Reduced environmental impact and easier workup. acs.org |
| Process Scale | Batch Production | Continuous Flow Chemistry | Enhanced safety, scalability, and process control. |
Q & A
Q. What are the recommended synthetic routes for 4-[6-(4-formylphenoxy)hexoxy]benzaldehyde, and how can purity be optimized?
The compound can be synthesized via alkylation of 4-hydroxybenzaldehyde with a hexyl-linked dichloroether intermediate in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Key steps include:
- Reacting 4-hydroxybenzaldehyde with bis(2,2'-dichloroethyl)ether in DMF at controlled temperatures (60–80°C).
- Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures to isolate the dialdehyde product .
- Purity optimization involves recrystallization from ethanol or acetonitrile, monitored by TLC and NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Confirms the presence of aldehyde protons (~9.8 ppm) and ether-linked hexyloxy chains (δ 3.8–4.3 ppm for O–CH₂ groups) .
- X-ray diffraction: Resolves the "w"-shaped molecular conformation, with dihedral angles (~78°) between aromatic rings and intermolecular CH-π interactions (2.8–3.1 Å distances) .
- IR spectroscopy: Identifies aldehyde C=O stretches (~1680 cm⁻¹) and ether C–O–C vibrations (~1240 cm⁻¹) .
Q. How can solubility challenges be addressed during experimental workflows?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For reactions requiring aqueous conditions, use co-solvents (e.g., THF:water mixtures) or sonication to enhance dispersion .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the aldehyde groups in cross-coupling or condensation reactions?
The electron-withdrawing nature of the formyl groups enhances electrophilicity, enabling nucleophilic attacks (e.g., Schiff base formation with amines). Key factors:
- Steric hindrance from the hexyloxy chain slows reactivity at the para positions, requiring elevated temperatures (80–100°C) for efficient condensation .
- Substituent effects: Fluorine or chlorine analogs (e.g., 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde) show altered reactivity due to electronic modulation .
Q. How do structural modifications (e.g., varying alkoxy chain length) influence supramolecular assembly or material properties?
- Chain length: Extending the alkoxy spacer (e.g., from ethoxy to hexoxy) increases flexibility, promoting helical or macrocyclic architectures via [2 + 2] condensations .
- Crystallinity: Longer chains reduce packing efficiency, as evidenced by weaker CH-π interactions in hexoxy derivatives compared to ethoxy analogs .
Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s conformation?
- Hybrid approaches: Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental X-ray data to validate torsional angles and non-covalent interactions .
- Dynamic studies: Variable-temperature NMR or MD simulations can assess conformational flexibility in solution vs. solid state .
Q. How can this compound be utilized in designing functional macrocycles or coordination polymers?
- Macrocycle synthesis: Condense with polyamines (e.g., tris(2-aminoethyl)amine) under high-dilution conditions to form [2 + 2] macrocycles, characterized by MALDI-TOF MS and single-crystal XRD .
- Coordination sites: The aldehyde groups act as precursors for imine-linked metal-organic frameworks (MOFs), with Cu(II) or Zn(II) ions templating porous networks .
Methodological Considerations
Q. What analytical workflows are recommended for detecting byproducts or degradation products?
- HPLC-MS: Use a C18 column with acetonitrile/water gradients and ESI-MS to identify oligomeric byproducts (e.g., Schiff base dimers) .
- Stability testing: Monitor thermal decomposition via TGA-DSC, noting degradation onset temperatures (~200°C for hexoxy derivatives) .
Q. How can substituent effects on biological activity be systematically evaluated?
- SAR studies: Synthesize analogs with varying alkoxy chains or halogen substitutions (e.g., fluoro, chloro) and assay for antimicrobial or anticancer activity using cell viability assays (MTT) .
- Docking simulations: Model interactions with target proteins (e.g., tubulin) using AutoDock Vina to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
